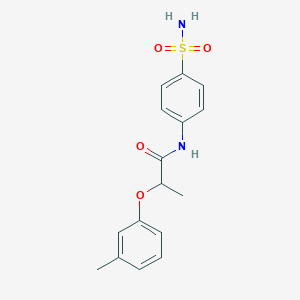
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs that are known for their antibacterial and diuretic properties. MPSP has been found to have a wide range of applications in scientific research, including its use as a tool for the study of various physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study on a related compound, S-1, a selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats. This research aimed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The study found that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats, highlighting its potential as a therapeutic agent (Wu et al., 2006).
Biodegradation and Environmental Impact
Research on bisphenol A (BPA), a compound structurally similar to 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide, has highlighted concerns about its persistence in the environment and potential endocrine-disrupting effects. Studies on the biodegradation of BPA and similar compounds in seawater and by specific bacterial strains have provided insights into the environmental fate of these chemicals. For example, the biodegradation behaviors of BPA, bisphenol F (BPF), and bisphenol S (BPS) in seawater were investigated, revealing that BPF is more biodegradable than BPA, while BPS is likely to accumulate in the aquatic environment (Danzl et al., 2009). Another study on Microbacterium sp. strain BR1 demonstrated an unusual biodegradation pathway for sulfamethoxazole, a sulfonamide antibiotic, involving ipso-hydroxylation and subsequent fragmentation (Ricken et al., 2013).
Molecular Structure and Chemical Analysis
The synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes have been explored, with studies focusing on their antibacterial, antifungal, and cytotoxic activities. This research provides a foundation for understanding the chemical behavior and potential applications of sulfonamide compounds in medicinal chemistry (Chohan & Shad, 2011).
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-3-5-14(10-11)22-12(2)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJTWHVBIZBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
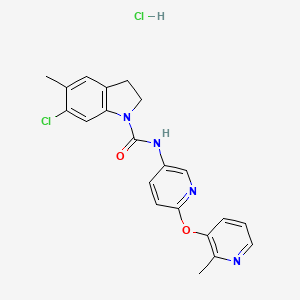


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
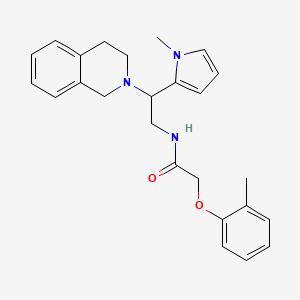

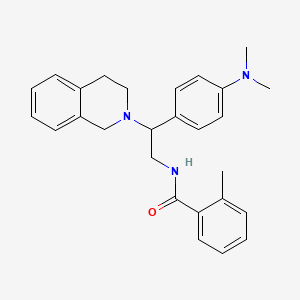
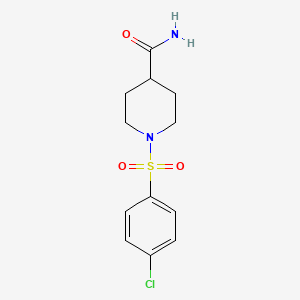
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2851123.png)
